molecular formula C14H20N4O2 B2749607 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile CAS No. 1607013-91-1

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile

Cat. No.: B2749607
CAS No.: 1607013-91-1
M. Wt: 276.34
InChI Key: CJMMDFLQMWZKLX-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,5-dimethyl-1H-pyrazol-4-amine , which is a simple structure with a molecular formula of CHN and an average mass of 111.145 Da . It also seems to involve a morpholine structure and a carbonitrile group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through reactions involving hydrazonoyl halides . Treatment of these compounds with secondary amines or morpholine results in nucleophilic replacement .

Scientific Research Applications

Synthesis and Reactivity
Substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile and its analogs demonstrate diverse reactivity with nitrogen bases, leading to the formation of various derivatives. For example, treatment with secondary amines or morpholine results in nucleophilic replacement, while reactions with primary amines are accompanied by oxazole ring cleavage. Such reactions yield enamino nitriles or enehydrazino nitriles, which can further cyclize into new 4,5-diaminopyrazole derivatives, underlining the compound's utility in synthesizing pyrazolo[1,5-a]pyrimidines with confirmed structures via X-ray analysis (Shablykin et al., 2008).

Anti-inflammatory Activity
The synthesis of pyrazole-containing chalcones and pyridine-3-carbonitriles, followed by their evaluation for anti-inflammatory activity, is another application. Specifically, chalcones synthesized from 4-formyl pyrazole and morpholinoacetophene, upon reaction with malononitrile, yielded pyridine-3-carbonitriles showing significant anti-inflammatory activity compared to standard drugs. This application underscores the potential of 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile related compounds in developing new anti-inflammatory agents (Gadhave & Bhagwat, 2017).

Antitumor Agents
The compound's derivatives have also been explored for their potential as antitumor agents. Novel pyrazole-based heterocycles were synthesized and evaluated for their in vivo anti-estrogenic activity and in vitro antitumor properties against breast and ovarian tumor subpanels. This research indicates the compound's relevance in designing antitumor agents, with certain derivatives exhibiting significant cytotoxic activity against specific tumor types (Farag et al., 2010).

Idiopathic Pulmonary Fibrosis Treatment
Furthermore, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids synthesized from a route involving arylboronic acids demonstrated high affinity and selectivity for the αvβ6 integrin, indicating potential therapeutic applications for treating idiopathic pulmonary fibrosis. The high affinity, solubility, and pharmacokinetic properties suitable for inhaled dosing highlight the compound's applicability in clinical settings (Procopiou et al., 2018).

Chemical Synthesis and Mechanistic Studies
The reactivity of 4,5-polymethylene-substituted 2-isoxazolines with various carbonyl compounds, leading to diverse products through N–O and C–C bond cleavage, reflects the compound's utility in chemical synthesis and mechanistic studies. Such reactions, yielding hydroxyketones or undergoing amino group elimination, demonstrate the compound's role in facilitating complex synthetic pathways and mechanistic explorations (Nitta et al., 1985).

Properties

IUPAC Name

4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9(14-10(2)16-17-11(14)3)6-13(19)18-4-5-20-8-12(18)7-15/h9,12H,4-6,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMDFLQMWZKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)CC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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